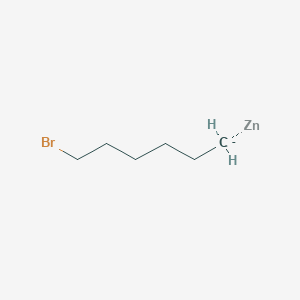
Zinc, bromohexyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bromohexyl-(9CI) is a chemical compound with the molecular formula C6H12BrZn. It is also known as 1-hexylzinc bromide. This organozinc compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc, bromohexyl-(9CI) can be synthesized through the reaction of hexyl bromide with zinc in the presence of a catalyst. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C6H13Br+Zn→C6H12BrZn
Industrial Production Methods
Industrial production of zinc, bromohexyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Zinc, bromohexyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are typically used to maintain the reactivity of the compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product is typically a new carbon-carbon bond formed between the hexyl group and the organic halide.
Scientific Research Applications
Zinc, bromohexyl-(9CI) has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of zinc, bromohexyl-(9CI) involves the formation of organozinc intermediates that can undergo various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Zinc, bromomethyl-(9CI): Similar in structure but with a shorter carbon chain.
Zinc, bromopropyl-(9CI): Similar in structure but with a three-carbon chain.
Zinc, bromobutyl-(9CI): Similar in structure but with a four-carbon chain.
Uniqueness
Zinc, bromohexyl-(9CI) is unique due to its six-carbon chain, which provides different reactivity and properties compared to shorter-chain analogs. This makes it particularly useful in the synthesis of longer-chain organic molecules and materials.
Properties
Molecular Formula |
C6H12BrZn- |
|---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
1-bromohexane;zinc |
InChI |
InChI=1S/C6H12Br.Zn/c1-2-3-4-5-6-7;/h1-6H2;/q-1; |
InChI Key |
HEKWQRVGCHJICO-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]CCCCCBr.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)

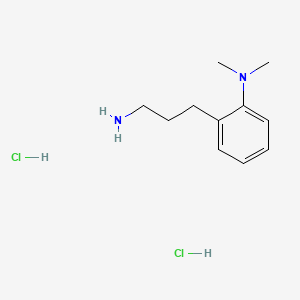
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
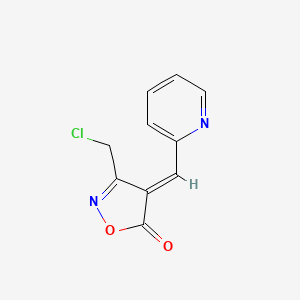
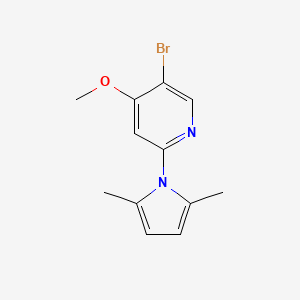
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
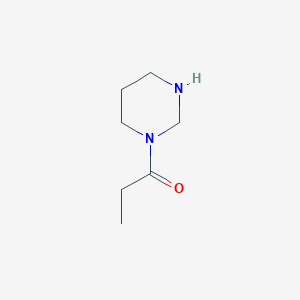

![7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one](/img/structure/B11756994.png)
